ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including anti-inflammatory, antiviral, and kinase inhibitory effects .
Mode of Action
It’s worth noting that the nh moiety at the c4-position was found to be critical for jak inhibition in similar compounds .
Biochemical Pathways
Related compounds have been shown to reduce blood glucose levels, suggesting potential involvement in glucose metabolism pathways .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antiviral, and kinase inhibitory effects .
Action Environment
The action of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Additionally, exposure to certain chemicals or conditions during use may impact the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. These binding interactions can result in changes in gene expression, further influencing cellular processes. The detailed understanding of these molecular mechanisms is essential for elucidating the compound’s role in biochemical reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, which are important for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. Understanding these processes is crucial for elucidating the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar fused ring structure but differs in its functional groups.
Pyrrolo[2,3-c]carbazole: Another related compound with a similar core structure but different substituents.
Uniqueness
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-7(3-5-11-8)4-6-12-9/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJZTXHBYPZBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735162 | |
Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945840-74-4 | |
Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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